2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile synthesis pathways
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile
Introduction
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1] The molecule features a pyridine core with a methoxy group at the 6-position, a methyl group at the 2-position, and a cyanomethyl group at the 3-position. This arrangement of functional groups provides multiple reactive sites for the construction of more complex molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] This guide provides a detailed examination of plausible synthetic pathways to 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile, offering insights into the strategic considerations and experimental methodologies involved.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests several potential disconnection points, leading to different synthetic strategies. The most logical approaches involve either the construction of the pyridine ring with the desired substitution pattern or the functionalization of a pre-existing, suitably substituted pyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary proposed synthetic pathways:
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Pathway 1: Construction of the pyridone core followed by functional group interconversions to introduce the desired methoxy and cyano functionalities.
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Pathway 2: Stepwise functionalization of a pre-existing 2,6-disubstituted pyridine derivative.
Pathway 1: Synthesis from a Pyridone Intermediate
This pathway leverages the well-established Hantzsch pyridine synthesis or similar condensation reactions to construct a substituted 2-pyridone ring, which then undergoes further modifications.
Conceptual Workflow
Caption: Workflow for the synthesis via a pyridone intermediate.
Step-by-Step Methodology
Step 1: Synthesis of 3-Cyano-6-methyl-2(1H)-pyridone
This initial step involves the condensation of an acetoacetaldehyde equivalent (such as its sodium salt, formylacetone) with cyanoacetamide.[3] This reaction is typically base-catalyzed, for instance, with piperidine acetate.[3]
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Protocol:
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Prepare sodium formylacetone by reacting acetone and ethyl formate with sodium methoxide in ether.[3]
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To the resulting sodium formylacetone, add an aqueous solution of cyanoacetamide and a piperidine acetate catalyst.[3]
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Heat the mixture under reflux for approximately 2 hours.[3]
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After cooling, acidify the solution with acetic acid to precipitate the product.[3]
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Collect the solid by filtration, wash with cold water, and dry.
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Step 2: Chlorination to 2-Chloro-3-cyano-6-methylpyridine
The hydroxyl group of the pyridone is converted to a chloride, a better leaving group for subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Protocol:
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Suspend 3-cyano-6-methyl-2(1H)-pyridone in phosphorus oxychloride.
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Heat the mixture under reflux for several hours.
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Carefully quench the reaction mixture by pouring it onto crushed ice.
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Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Step 3: Methoxylation to 2-Methoxy-3-cyano-6-methylpyridine
The chloro group is displaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide.
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Protocol:
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Dissolve 2-chloro-3-cyano-6-methylpyridine in anhydrous methanol.
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Add a solution of sodium methoxide in methanol.
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Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC-MS).
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Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
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Extract the aqueous layer, combine the organic extracts, dry, and concentrate.
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Step 4: Reduction and Homologation to the Target Acetonitrile
This is a two-step process. First, the nitrile is partially reduced to the aldehyde, which is then converted to the acetonitrile.
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Protocol for Aldehyde Formation:
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Dissolve 2-methoxy-3-cyano-6-methylpyridine in an anhydrous solvent like toluene or dichloromethane and cool to -78 °C under an inert atmosphere.
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Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.
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Stir at low temperature for a few hours, then quench the reaction with methanol followed by an aqueous workup.
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Extract the product and purify to obtain 6-methoxy-2-methylpyridine-3-carbaldehyde.
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Protocol for Acetonitrile Formation (e.g., via a Wadsworth-Emmons reaction followed by reduction and dehydration, or direct conversion): A more direct conversion from the corresponding alcohol (obtained by reduction of the aldehyde) or halide is often preferred. If starting from the aldehyde, a common route is conversion to the corresponding alcohol, then to a halide, followed by cyanation.
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Reduction to Alcohol: Reduce the aldehyde with a mild reducing agent like sodium borohydride in methanol.
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Halogenation: Convert the resulting alcohol to the corresponding chloride or bromide using thionyl chloride or phosphorus tribromide.
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Cyanation: React the halide with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF to yield the final product, 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile.
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Pathway 2: Functionalization of a Pre-existing Pyridine Ring
This approach starts with a commercially available or easily synthesized substituted pyridine and introduces the necessary functional groups in a stepwise manner. A plausible starting material is 2-methyl-5-bromopyridine.
Conceptual Workflow
Caption: Workflow for the synthesis via functionalization of a pyridine ring.
Step-by-Step Methodology
Step 1: N-Oxidation of 2-Methyl-5-bromopyridine
The pyridine nitrogen is oxidized to the N-oxide to activate the ring for subsequent functionalization, particularly at the 2- and 6-positions.
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Protocol:
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Dissolve 2-methyl-5-bromopyridine in a suitable solvent like acetic acid or dichloromethane.
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Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise while controlling the temperature.
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Stir the reaction at room temperature or with gentle heating until completion.
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Perform an appropriate workup to remove excess oxidant and solvent to isolate the N-oxide.
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Step 2: Introduction of a Hydroxyl Group at the 6-Position
The N-oxide can be rearranged in the presence of acetic anhydride to introduce an acetoxy group at the 6-position, which is then hydrolyzed to the hydroxyl group.
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Protocol:
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Heat the 2-methyl-5-bromopyridine N-oxide in acetic anhydride.
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After the rearrangement is complete, remove the excess acetic anhydride under vacuum.
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Hydrolyze the resulting acetate by heating with an aqueous acid or base (e.g., HCl or NaOH).
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Neutralize and extract the product, 6-hydroxy-2-methyl-3-bromopyridine.
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Step 3: Methylation of the Hydroxyl Group
The hydroxyl group is converted to the target methoxy group using a methylating agent.
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Protocol:
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Dissolve 6-hydroxy-2-methyl-3-bromopyridine in a suitable solvent like THF or DMF.
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Add a base, such as sodium hydride, to deprotonate the hydroxyl group.
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Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir until the reaction is complete.
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Quench the reaction with water and extract the product, 6-methoxy-2-methyl-3-bromopyridine.
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Step 4: Introduction of the Cyanomethyl Group
The final step is the introduction of the cyanomethyl group at the 3-position. A modern approach would be a palladium-catalyzed cross-coupling reaction.
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Protocol (Negishi Coupling):
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Prepare the cyanomethylzinc reagent in situ by reacting bromoor iodoacetonitrile with activated zinc dust.
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In a separate flask, dissolve 6-methoxy-2-methyl-3-bromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like THF.
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Add the freshly prepared cyanomethylzinc reagent to the pyridine solution under an inert atmosphere.
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Heat the reaction mixture until the starting material is consumed.
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Cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product.
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Purify the crude product by column chromatography to yield 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile.
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Quantitative Data and Pathway Comparison
| Feature | Pathway 1 (from Pyridone) | Pathway 2 (from 2-Methyl-5-bromopyridine) |
| Starting Materials | Acetone, ethyl formate, cyanoacetamide | 2-Methyl-5-bromopyridine, bromoacetonitrile |
| Number of Steps | ~5-6 steps | 4 steps |
| Key Reactions | Condensation, chlorination, methoxylation, reduction, cyanation | N-oxidation, rearrangement, methylation, cross-coupling |
| Potential Advantages | Builds the core ring structure, potentially adaptable for analogues. | Starts from a more complex, pre-formed pyridine; may have higher overall yield due to fewer steps. |
| Potential Disadvantages | Longer route, potential for low yields in early steps. | Requires handling of organometallic reagents and potentially expensive catalysts. |
Conclusion
The synthesis of 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile can be approached through several strategic routes. The choice between constructing the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine core depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. Pathway 2, utilizing modern cross-coupling chemistry, may offer a more efficient and direct route, provided the necessary reagents and catalysts are accessible. Both pathways, however, are based on well-established transformations in heterocyclic chemistry and provide a solid foundation for the laboratory-scale synthesis of this valuable chemical intermediate.
References
- Organic Syntheses Procedure: 3-cyano-6-methyl-2(1)-pyridone.
- Synblock: 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile (CAS 853569-73-0).
- ResearchGate: On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
- Benchchem: An In-depth Technical Guide to 5-Cyano-2-methylpyridine: Structure and Synthesis.
- Benchchem: Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile.
- Benchchem: An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
